molecular formula C12H14N2O2 B1601778 2-Methyl-L-tryptophan CAS No. 33468-32-5

2-Methyl-L-tryptophan

Cat. No. B1601778
CAS RN: 33468-32-5
M. Wt: 218.25 g/mol
InChI Key: BXJSOEWOQDVGJW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-L-tryptophan is an L-tryptophan derivative in which the hydrogen at position 2 on the indole ring is replaced by a methyl group . It has a role as a bacterial metabolite .


Synthesis Analysis

The synthesis of 2-Methyl-L-tryptophan involves several enzymes controlling the carbon flux to L-tryptophan . These enzymes process the precursor 2-methyl-L-tryptophan through reversible transamination and selective oxygenation . This initiates a highly reactive rearrangement in which selective C2-N1 bond cleavage via hydrolysis for indole ring-opening is closely coupled with C2’-N1 bond formation via condensation for recyclization and ring expansion in the production of a quinoline ketone intermediate .


Molecular Structure Analysis

The molecular formula of 2-Methyl-L-tryptophan is C12H14N2O2 . The structure of 2-Methyl-L-tryptophan includes an indole ring, which is a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The key expansion of an indole to a quinoline in the formation of quinaldic acid relies on the activities of the pyridoxal-5’-phosphate-dependent protein TsrA and the flavoprotein TsrE . These proteins act in tandem to process the precursor 2-methyl-L-tryptophan through reversible transamination and selective oxygenation .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-L-tryptophan is 218.25 g/mol . It is considered more or less hydrophobic depending on the many different hydrophobic/hydrophilic scales that have been developed over the years .

Scientific Research Applications

Biosynthesis and Metabolic Engineering

2-Methyl-L-tryptophan is a substrate of the enzyme tryptophanase . It is formed from 2-methylindole and L-serine, and from 2-methylindole, pyruvate, and ammonium ion . This knowledge can be used in metabolic engineering to produce 2-Methyl-L-tryptophan in a controlled manner.

Industrial Biomanufacturing

Tryptophan derivatives, including 2-Methyl-L-tryptophan, are produced in the tryptophan metabolic pathway . They are widely used in the chemical, food, polymer, and pharmaceutical industry . The biosynthesis method combines metabolic engineering with synthetic biology and system biology .

Microbial Fermentation

L-tryptophan and its derivatives, including 2-Methyl-L-tryptophan, are widely used in various industries . Microbial fermentation is the most commonly used method to produce L-tryptophan . This method allows for the environmentally benign synthesis of L-tryptophan from inexpensive and renewable carbon sources .

Pharmaceutical Applications

Key enzymes of L-Trp metabolism, which include 2-Methyl-L-tryptophan, are targets of inhibitors currently undergoing clinical trials in cancerology, dermatology, and gastroenterology .

Cancer Research

Indoleamine 2,3-dioxygenase (IDO) is an immunomodulating enzyme that is overexpressed in many cancers with poor prognosis . IDO suppresses T cell immunity by catabolizing tryptophan into kynurenine (KYN), which induces apoptosis in T effector cells and enhances T regulatory cells . This provides a powerful immunosuppressive mechanism in tumors .

Food and Feed Additives

L-tryptophan, including its derivative 2-Methyl-L-tryptophan, has attracted much attention in recent years for its application in food additives and feed .

Future Directions

Future research on 2-Methyl-L-tryptophan could focus on its unique physico-chemical properties and how these properties are crucial for membrane proteins . This could help to understand their membrane location and functions .

properties

IUPAC Name

(2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJSOEWOQDVGJW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955096
Record name 2-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-L-tryptophan

CAS RN

33468-32-5
Record name 2-Methyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2C3UL6D63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-L-tryptophan
Reactant of Route 2
2-Methyl-L-tryptophan
Reactant of Route 3
2-Methyl-L-tryptophan
Reactant of Route 4
2-Methyl-L-tryptophan
Reactant of Route 5
2-Methyl-L-tryptophan
Reactant of Route 6
2-Methyl-L-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.